1H-Pyrazole, 3-azido-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3-azido-5-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1H-Pyrazole, 3-azido-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents like hydrogen gas and palladium catalysts. The major products formed from these reactions are triazoles and amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3-azido-5-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is employed in the development of new materials with unique properties, such as luminescent materials and catalysts.
Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes for biological targets.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3-azido-5-phenyl- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in the development of bioconjugates and chemical probes. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with specific biological targets.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 3-azido-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 3-methyl-5-phenyl-: This compound has a methyl group instead of an azido group at the 3-position. It exhibits different reactivity and applications compared to 1H-Pyrazole, 3-azido-5-phenyl-.
1H-Pyrazole, 3,5-diphenyl-: This compound has phenyl groups at both the 3- and 5-positions. It is used in different chemical reactions and applications compared to 1H-Pyrazole, 3-azido-5-phenyl-.
The uniqueness of 1H-Pyrazole, 3-azido-5-phenyl- lies in its azido group, which provides distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
151914-77-1 |
---|---|
Molekularformel |
C9H7N5 |
Molekulargewicht |
185.19 g/mol |
IUPAC-Name |
5-azido-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7N5/c10-14-13-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI-Schlüssel |
XUHFNVVMQZYHIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.